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Compound of Interest

Compound Name: BMS-748730

Cat. No.: B1667239 Get Quote

Head-to-Head Comparison of BMS-777607 in
Diverse Tumor Models
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of the investigational small

molecule inhibitor, BMS-777607, across various preclinical tumor models. BMS-777607 is a

potent and selective inhibitor of the c-Met and AXL receptor tyrosine kinases, both of which are

implicated in tumor proliferation, survival, invasion, and metastasis. The following sections

detail its efficacy, the experimental protocols utilized in these studies, and the underlying

signaling pathways.

Quantitative Data Summary
The efficacy of BMS-777607 has been evaluated in several distinct tumor models,

demonstrating its potential as a versatile anti-cancer agent. The tables below summarize the

key quantitative findings from these preclinical studies.

Table 1: In Vivo Efficacy of BMS-777607 in Different
Tumor Models
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Tumor
Model

Cell Line
Animal
Model

Dosing
Regimen

Key
Efficacy
Endpoint

Result Citation

Glioblasto

ma
SF126 Xenograft

30 mg/kg

BW, twice

daily, i.p.

Tumor

Volume

Reduction

56%

reduction

after 6

days of

treatment

[1][2][3]

Glioblasto

ma
U118MG Xenograft

30 mg/kg

BW, twice

daily, i.p.

Tumor

Volume

Reduction

>90%

remission

after 6

days of

treatment

[1][2][3]

Murine

Sarcoma
KHT Syngeneic

25

mg/kg/day,

daily

Reduction

in Lung

Tumor

Nodules

28.3 ±

14.9%

decrease

[4]

Triple-

Negative

Breast

Cancer

E0771 Syngeneic
Not

Specified

Tumor

Growth

Inhibition

(Combinati

on with

anti-PD-1)

Significantl

y

decreased

tumor

growth

compared

to single

agents

[5][6]

Prostate

Cancer
DU145

Not

Specified

30 mg/kg,

daily for 5

days (oral

gavage)

Inhibition of

Lung

Nodule

Formation

Data

suggests

variability

in efficacy

[7]

Breast

Cancer

Metastasis

Model

MDA-MB-

231-4175-

LM2

Not

Specified

30 mg/kg,

daily for 5

days (oral

gavage)

Inhibition of

Lung

Nodule

Formation

Data

suggests

variability

in efficacy

[7]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.oncotarget.com/article/7130/text/
https://www.researchgate.net/publication/293169370_Inhibiting_receptor_tyrosine_kinase_AXL_with_small_molecule_inhibitor_BMS-777607_reduces_glioblastoma_growth_migration_and_invasion_in_vitro_and_in_vivo
https://pmc.ncbi.nlm.nih.gov/articles/PMC4891090/
https://www.oncotarget.com/article/7130/text/
https://www.researchgate.net/publication/293169370_Inhibiting_receptor_tyrosine_kinase_AXL_with_small_molecule_inhibitor_BMS-777607_reduces_glioblastoma_growth_migration_and_invasion_in_vitro_and_in_vivo
https://pmc.ncbi.nlm.nih.gov/articles/PMC4891090/
https://pubmed.ncbi.nlm.nih.gov/22286523/
https://aacrjournals.org/cancerres/article/79/10/2669/544979/Pan-TAM-Tyrosine-Kinase-Inhibitor-BMS-777607
https://pubmed.ncbi.nlm.nih.gov/30877108/
https://www.oncotarget.com/article/26546/text/
https://www.oncotarget.com/article/26546/text/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1667239?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 2: In Vitro Activity of BMS-777607
Cell Line

Cancer
Type

Assay Endpoint Result Citation

KHT
Murine

Sarcoma

Cell Scatter,

Motility,

Invasion

Inhibition

Potent

inhibition in

the

nanomolar

range

[4]

U118MG Glioblastoma MTT Assay
Reduced Cell

Viability

Significant

reduction

after 24 hours

at 12.5 μM

[1][3]

SF126 Glioblastoma MTT Assay
Reduced Cell

Viability

Significant

reduction

after 24 hours

at 12.5 μM

[1][3]

U118MG Glioblastoma
CPP32

Activity Assay

Apoptosis

Induction

Significant

increase after

24 hours at

12.5 μM

[1][3]

SF126 Glioblastoma
CPP32

Activity Assay

Apoptosis

Induction

Significant

increase after

24 hours at

12.5 μM

[1][3]

E0771

Triple-

Negative

Breast

Cancer

Efferocytosis

Assay

(Macrophage

s)

Inhibition of

Efferocytosis

23%

inhibition at 1

μM; 77%

inhibition at

10 μM

[5]

Signaling Pathway Inhibition
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BMS-777607 primarily targets the c-Met and AXL receptor tyrosine kinases. The diagram below

illustrates the simplified signaling cascades affected by this inhibitor.
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Inhibitor

Downstream Signaling

Cellular Effects

c-Met

PI3K/Akt Pathway RAS/MAPK PathwaySTAT Pathway

AXL

BMS-777607

ProliferationSurvival Invasion
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Click to download full resolution via product page

Caption: Simplified signaling pathways inhibited by BMS-777607.

Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings.

The following sections provide an overview of the experimental protocols used in the cited

studies.
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In Vitro Assays
Cell Lines and Culture:

KHT: Murine sarcoma cells.[4]

SF126 and U118MG: Human glioblastoma cells.[1][2][3]

E0771: Murine triple-negative breast cancer cells.[5][6]

DU145: Human prostate carcinoma cells.[7]

MDA-MB-231-4175-LM2: Human breast cancer cells with high metastatic potential to the

lungs.[7]

Cells were cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine

serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability (MTT) Assay:

Cells were seeded in 96-well plates.

After attachment, cells were treated with various concentrations of BMS-777607 or vehicle

control (DMSO).[3]

Following a 24-hour incubation, MTT reagent was added to each well.

After a further incubation period, the formazan crystals were dissolved in a solubilization

buffer.

Absorbance was measured at a specific wavelength to determine cell viability.

Apoptosis (CPP32/Caspase-3) Assay:

Cells were treated with BMS-777607 or vehicle control.

After 24 hours, cell lysates were prepared.

Caspase-3 activity was measured using a colorimetric or fluorometric substrate.[1][3]
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Cell Migration and Invasion Assays:

These assays were performed using Transwell chambers with or without a Matrigel

coating for invasion and migration, respectively.

Cells were seeded in the upper chamber in serum-free media, with chemoattractant (e.g.,

serum-containing media) in the lower chamber.

BMS-777607 was added to the upper and/or lower chambers.

After incubation, non-migrated/invaded cells were removed, and the cells on the lower

surface of the membrane were stained and counted.

In Vivo Animal Studies
Animal Models:

Xenograft Models (Glioblastoma): Athymic nude mice were used for the intracranial

implantation of SF126 and U118MG human glioblastoma cells.[1][2][3]

Syngeneic Models (Sarcoma, Breast Cancer): Immunocompetent mouse strains were

used for the implantation of KHT murine sarcoma cells or E0771 murine triple-negative

breast cancer cells to allow for the study of interactions with the immune system.[4][5][6]

Drug Administration:

BMS-777607 was typically formulated in a vehicle such as DMSO and PEG300 for

intraperitoneal (i.p.) injection or in a suitable vehicle for oral gavage.[3][7]

Treatment was initiated after tumors reached a palpable size or a few days after cell

injection, depending on the study design.

Tumor Growth and Metastasis Assessment:

Tumor volume was measured regularly using calipers.

For intracranial models, tumor growth was assessed using magnetic resonance imaging

(MRI).[1][2]
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Metastasis was quantified by counting the number of tumor nodules in the lungs after a

defined period.[4][7]

Immunohistochemistry (IHC):

Tumor tissues were harvested, fixed, and embedded in paraffin.

Sections were stained with antibodies against markers of proliferation (e.g., Ki67) and

apoptosis (e.g., cleaved caspase-3) to assess the in vivo effects of BMS-777607 at the

cellular level.[1][3]

Experimental Workflow Visualization
The following diagram outlines a typical workflow for evaluating the efficacy of an anti-cancer

compound like BMS-777607 in a preclinical setting.
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Caption: General experimental workflow for preclinical evaluation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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